molecular formula C22H29NO2 B12702108 Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate CAS No. 84145-53-9

Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate

Cat. No.: B12702108
CAS No.: 84145-53-9
M. Wt: 339.5 g/mol
InChI Key: VDNUEGIWGWSOCU-HEOQEMOLSA-N
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Description

Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate is a complex organic compound with a unique structure It is characterized by the presence of a benzoate ester linked to a cyclohexenyl group through a butenylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate typically involves multiple steps. One common approach is the condensation reaction between a benzoic acid derivative and a cyclohexenyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters. Industrial methods may also incorporate purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, fragrances, or materials.

Mechanism of Action

The mechanism of action of Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and a cyclohexenyl group through a butenylidene bridge sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

84145-53-9

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

methyl 2-[[(E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enylidene]amino]benzoate

InChI

InChI=1S/C22H29NO2/c1-16(12-13-19-17(2)9-8-14-22(19,3)4)15-23-20-11-7-6-10-18(20)21(24)25-5/h6-7,9-13,15-16,19H,8,14H2,1-5H3/b13-12+,23-15?

InChI Key

VDNUEGIWGWSOCU-HEOQEMOLSA-N

Isomeric SMILES

CC1=CCCC(C1/C=C/C(C)C=NC2=CC=CC=C2C(=O)OC)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(C)C=NC2=CC=CC=C2C(=O)OC)(C)C

Origin of Product

United States

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